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Compound of Interest

Compound Name: Picolinohydrazide

Cat. No.: B126095

An in-depth guide for researchers, scientists, and drug development professionals exploring
the characteristics and applications of picolinohydrazide and nicotinohydrazide.

This guide provides a comprehensive comparative analysis of picolinohydrazide and
nicotinohydrazide, two isomeric pyridinecarboxylic acid hydrazides. While structurally similar,
the positional difference of the hydrazide group on the pyridine ring significantly influences their
physicochemical properties, biological activities, and potential therapeutic applications. This
document summarizes key data, outlines experimental protocols, and provides visualizations to
aid in understanding their distinct profiles.

Physicochemical Properties

Picolinohydrazide (pyridine-2-carbohydrazide) and nicotinohydrazide (pyridine-3-
carbohydrazide) share the same molecular formula and weight. However, their structural
differences lead to variations in properties such as polarity and crystal structure.
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Property Picolinohydrazide Nicotinohydrazide

Molecular Formula C6H7N30[1] C6H7N30[2]

Molecular Weight 137.14 g/mol [1] 137.14 g/mol

IUPAC Name pyridine-2-carbohydrazide[1] pyridine-3-carbohydrazide[2]

CAS Number 1452-63-7[1] 553-53-7

Structure Pyridine ring-v-vith a hydrazide Pyridine ring-v-vith a hydrazide

group at position 2 group at position 3

Synthesis

Both picolinohydrazide and nicotinohydrazide are commonly synthesized via the
hydrazinolysis of their corresponding ethyl esters.

Experimental Protocol: Synthesis of Picolinohydrazide
and Nicotinohydrazide

Materials:

Ethyl picolinate or Ethyl nicotinate
e Hydrazine hydrate (80-99%)

o Ethanol (absolute)

» Round-bottom flask

» Reflux condenser

e Heating mantle

o Magnetic stirrer and stir bar

e Buchner funnel and filter paper

» Crystallizing dish
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Procedure:

In a round-bottom flask, dissolve ethyl picolinate or ethyl nicotinate in absolute ethanol.
e Add an excess of hydrazine hydrate to the solution.

e The reaction mixture is refluxed for several hours (typically 3-24 hours).[2][3]

e The progress of the reaction can be monitored by thin-layer chromatography.

o After the reaction is complete, the excess solvent and hydrazine hydrate are removed under
reduced pressure.

e The resulting crude product is then purified by recrystallization from a suitable solvent, such
as ethanol or methanol, to yield the pure picolinohydrazide or nicotinohydrazide crystals.[2]

Biological Activities: A Comparative Overview

The primary biological activities investigated for both picolinohydrazide and nicotinohydrazide
are their roles as antitubercular agents and as ligands for metal chelation. Their isomeric
counterpart, isonicotinohydrazide (INH), is a well-established first-line antituberculosis drug.[3]

Antitubercular Activity

While derivatives of both picolinohydrazide and nicotinohydrazide have been synthesized and
evaluated for their antimycobacterial activity, the parent compounds themselves are not potent
antituberculosis drugs.[2] The activity of isonicotinohydrazide is attributed to its activation by
the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an adduct
with NAD+ that inhibits the synthesis of mycolic acids, essential components of the
mycobacterial cell wall.[2] Picolinohydrazide can also form a similar adduct, but with a much
lower yield, while nicotinohydrazide does not form this adduct.[2]

Numerous studies have focused on synthesizing derivatives of nicotinohydrazide to enhance
their antitubercular potency. For instance, certain 6-aryl-2-methylnicotinohydrazide derivatives
have shown promising activity, with some compounds exhibiting minimum inhibitory
concentrations (MIC) as low as 6.25 pg/mL against Mycobacterium tuberculosis.[3]
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Compound/Derivati .
Organism MIC (pg/mL) Reference
ve

6-(4-Bromophenyl)-2-

methyl-N'-(5-bromo-2-

oxoindolin-3- M. tuberculosis 6.25 [3]
ylidene)nicotinohydraz

ide

6-(4-Chlorophenyl)-2-

methyl-N'-(5-chloro-2-

oxoindolin-3- M. tuberculosis 12,5 [3]
ylidene)nicotinohydraz

ide

6-Phenyl-2-
methylnicotinohydrazi M. tuberculosis 25 [3]
de

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC) for Antitubercular Activity
(Microplate Alamar Blue Assay)

Materials:

Mycobacterium tuberculosis H37Rv strain

o Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
o Test compounds (picolinohydrazide, nicotinohydrazide, and their derivatives)
 Isoniazid (positive control)

e 96-well microplates

o Alamar Blue reagent

e Incubator (37°C)
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e Microplate reader

Procedure:

e A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.
e The bacterial suspension is diluted to a standardized concentration.

 Serial dilutions of the test compounds and isoniazid are prepared in the 96-well plates.
e The standardized bacterial suspension is added to each well.

e The plates are incubated at 37°C for 5-7 days.

» After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated
for 24 hours.

e Acolor change from blue to pink indicates bacterial growth. The MIC is determined as the
lowest concentration of the compound that prevents this color change.

Metal Chelation

Both picolinohydrazide and nicotinohydrazide can act as chelating agents, forming stable
complexes with various metal ions due to the presence of nitrogen and oxygen donor atoms.
The position of the nitrogen atom in the pyridine ring influences the coordination chemistry of
these ligands.

Picolinohydrazide and its derivatives have been shown to form complexes with transition
metals like Cu(ll), Ni(Il), Co(ll), and Zn(ll). These metal complexes themselves have been
investigated for various biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Characterization of Metal
Complexes

1. Synthesis of Metal Complexes:

» A solution of the metal salt (e.g., chloride or sulfate salt) in a suitable solvent (e.g., ethanol or
methanol) is added to a solution of picolinohydrazide or nicotinohydrazide in the same
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solvent.

e The mixture is stirred and may be heated to facilitate complex formation.
» The resulting precipitate of the metal complex is filtered, washed with the solvent, and dried.
2. Characterization Techniques:

o FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by
observing shifts in the vibrational frequencies of the C=0 and N-H groups.

o UV-Vis Spectroscopy: To study the electronic transitions within the complex and to help
determine the geometry of the complex.

o Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm
the metal-to-ligand ratio.

e Molar Conductance Measurement: To determine the electrolytic nature of the complexes.

» Magnetic Susceptibility Measurement: To determine the magnetic moment of the complex,
which provides information about the number of unpaired electrons and the geometry of the
complex.

o X-ray Crystallography: To determine the precise three-dimensional structure of the metal
complex.

Cytotoxicity

The evaluation of cytotoxicity is a crucial step in the development of any potential therapeutic
agent. The MTT assay is a commonly used method to assess the cytotoxic effects of
compounds on cell lines.

Experimental Protocol: Cytotoxicity Assessment (MTT
Assay)

Materials:

e Human cancer cell lines (e.g., HeLa, MCF-7)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)
and antibiotics

Test compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Dimethyl sulfoxide (DMSO)

96-well plates

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with various concentrations of the test compounds and incubated
for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, the medium is replaced with fresh medium containing MTT
solution.

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow
MTT to purple formazan crystals.

The medium is then removed, and DMSO is added to each well to dissolve the formazan
crystals.

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50
value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations
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Caption: Workflow for the biological evaluation of picolinohydrazide and nicotinohydrazide.

Experimental Workflow for Antitubercular Activity
Screening
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Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion
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Picolinohydrazide and nicotinohydrazide, while simple isomers, exhibit distinct characteristics
that warrant individual consideration in research and drug development. The position of the
hydrazide group significantly impacts their biological activity, particularly their potential as
scaffolds for antitubercular agents. While the parent compounds show weak activity, their
derivatives, especially those of nicotinohydrazide, have demonstrated promising results. Their
ability to form stable metal complexes also opens avenues for the development of novel
metallodrugs with diverse therapeutic applications. This guide provides a foundational
understanding to aid researchers in their exploration of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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